N-[(5-cyclopropylpyridin-3-yl)methyl]-4-methylthiophene-2-carboxamide
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Overview
Description
N-[(5-cyclopropylpyridin-3-yl)methyl]-4-methylthiophene-2-carboxamide is a compound that has garnered significant interest in scientific research due to its unique chemical structure and potential applications. This compound belongs to the class of carboxamides and features a cyclopropylpyridine moiety linked to a methylthiophene carboxamide group. Its distinct structure allows it to interact with various biological targets, making it a valuable subject of study in fields such as medicinal chemistry, pharmacology, and materials science.
Scientific Research Applications
N-[(5-cyclopropylpyridin-3-yl)methyl]-4-methylthiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and inflammatory disorders.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific properties. It’s important to handle all chemicals with care and to follow appropriate safety protocols.
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-cyclopropylpyridin-3-yl)methyl]-4-methylthiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 5-cyclopropylpyridin-3-ylmethyl intermediate, which is then coupled with 4-methylthiophene-2-carboxylic acid under amide bond-forming conditions. The reaction conditions often include the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization for industrial production focuses on maximizing yield and purity while minimizing costs and environmental impact. This often involves the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(5-cyclopropylpyridin-3-yl)methyl]-4-methylthiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents like dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Comparison with Similar Compounds
Similar Compounds
- N-((5-cyclopropylpyridin-3-yl)methyl)-3-methoxybenzamide
- N-((5-cyclopropylpyridin-3-yl)methyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide
Uniqueness
N-[(5-cyclopropylpyridin-3-yl)methyl]-4-methylthiophene-2-carboxamide is unique due to its specific combination of a cyclopropylpyridine moiety and a methylthiophene carboxamide group. This unique structure allows it to exhibit distinct biological activities and chemical reactivity compared to similar compounds. Its ability to interact with a diverse range of molecular targets makes it a versatile compound for various research applications.
Properties
IUPAC Name |
N-[(5-cyclopropylpyridin-3-yl)methyl]-4-methylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2OS/c1-10-4-14(19-9-10)15(18)17-7-11-5-13(8-16-6-11)12-2-3-12/h4-6,8-9,12H,2-3,7H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSCRQNWXFGHYRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NCC2=CC(=CN=C2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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